3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-2-(3,3-dimethyl-2-oxobutyl)sulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-20(2,3)17(24)12-26-19-22-16-7-5-4-6-15(16)18(25)23(19)14-10-8-13(21)9-11-14/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXOABVXVHHYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable brominated aromatic compound reacts with the quinazolinone intermediate.
Attachment of the Dimethyl-Oxobutyl Thioether:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, alkoxides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted quinazolinone.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that quinazolinone derivatives possess anticancer properties by inhibiting specific cancer cell lines. The presence of the bromophenyl group may enhance these effects by increasing lipophilicity and facilitating cell membrane penetration.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : Quinazolinones are known to inhibit certain enzymes involved in cancer progression and inflammation, including tyrosine kinases.
Case Studies
- Anticancer Research : A study published in Organic Letters examined the structure-activity relationship of quinazolinones and found that modifications at the 4-position significantly influenced cytotoxicity against cancer cells . The incorporation of the 4-bromophenyl group was linked to enhanced activity.
- Antimicrobial Studies : Research published in Journal of Medicinal Chemistry highlighted the effectiveness of thioether-substituted quinazolinones against resistant bacterial strains. The study suggested that the thioether moiety plays a crucial role in enhancing antimicrobial efficacy .
Potential Therapeutic Applications
- Cancer Therapy : Given its anticancer properties, this compound could be further developed into a therapeutic agent for treating various cancers, particularly those resistant to conventional therapies.
- Infection Control : Its antimicrobial properties suggest potential applications in developing new antibiotics or adjunct therapies for treating infections caused by resistant bacteria.
- Inflammation Management : By targeting specific enzymes involved in inflammatory pathways, this compound may serve as a lead for anti-inflammatory drug development.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The bromophenyl group and the quinazolinone core are crucial for binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural and Functional Group Variations
Structure-Activity Relationships (SAR)
- 2-Position Modifications :
- 3-Position Aryl Groups :
- Hybrid Derivatives: Isoxazoline-quinazolinone hybrids (e.g., 4a–c in ) show tunable electronic properties via para-substituted phenyl groups (Br, Cl, OMe) but lack reported bioactivity data .
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity: The 4-bromophenyl group increases logP values (~3.9 in derivatives) compared to non-halogenated analogs (logP ~2.5) .
- Solubility : Sulfonamide-containing derivatives (e.g., 1d) exhibit higher aqueous solubility due to ionizable groups, whereas thioethers (e.g., target compound) may require formulation optimization .
- Half-Life : Antifungal UR-9825 shows species-dependent pharmacokinetics (t₁/₂ = 6–9 h in rats/rabbits vs. 1 h in mice), highlighting the impact of substituents on metabolic clearance .
Biological Activity
Introduction
The compound 3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone, with the molecular formula and a molecular weight of 491.5 g/mol, is an emerging derivative within the quinazolinone class known for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, particularly focusing on its antimicrobial and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H23BrN2O2S |
| Molecular Weight | 491.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 499103-99-0 |
Antimicrobial Activity
Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. In a study by Kumar et al., various derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and fungi like Candida albicans. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antibacterial and antifungal activities .
Minimum Inhibitory Concentration (MIC) Data:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 3j | Aspergillus niger | 32 |
| 3f | Candida albicans | 8 |
| 3p | Staphylococcus aureus | 16 |
These results suggest that the structural modifications in quinazolinone derivatives can significantly influence their biological efficacy.
Anticancer Activity
The anticancer potential of quinazolinones has been extensively studied. Notably, compounds in this class have been identified as inhibitors of key cancer-related enzymes such as epidermal growth factor receptor (EGFR). For instance, derivatives with a quinazolinone core displayed potent activity against various cancer cell lines, demonstrating low toxicity while inhibiting tumor growth in vivo .
In a specific study evaluating the structure-activity relationship (SAR), it was found that certain modifications led to enhanced binding affinity to EGFR, resulting in improved anticancer efficacy. Compounds with IC50 values in the nanomolar range were particularly promising .
The biological activity of this compound is believed to stem from its ability to interact with biological targets involved in cell signaling pathways. For example:
- Inhibition of EGFR : Compounds targeting EGFR can disrupt signaling pathways essential for cancer cell proliferation.
- Antibacterial Mechanism : The mechanism against bacteria often involves interference with cell wall synthesis or disruption of metabolic pathways critical for bacterial survival .
Case Studies
- Antibacterial Efficacy Against MRSA : A study highlighted the effectiveness of a related quinazolinone derivative against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antibacterial agent .
- Cytotoxicity Studies : Research on the cytotoxic effects of quinazolinones revealed that several derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution at the 2-position of the quinazolinone core. A common approach involves reacting 3-(4-bromophenyl)-4(3H)-quinazolinone with 3,3-dimethyl-2-oxobutyl thiol under basic conditions (e.g., K₂CO₃ in DMF). Temperature (80–100°C) and reaction time (12–24 hours) are critical for optimizing yields (≥70%) and minimizing side products like disulfide formation .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the stereochemistry of the thioether linkage and bromophenyl orientation. Complementary techniques include:
- Mass spectrometry (EI-MS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 429.2) and fragmentation patterns .
- ¹H/¹³C NMR : Assignments focus on the quinazolinone carbonyl (δ ~165 ppm), thioether protons (δ 3.5–4.0 ppm), and aromatic protons (δ 7.2–8.3 ppm) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screening against cancer cell lines (e.g., MCF-7, HepG2) reveals moderate antiproliferative activity (IC₅₀ ~10–50 µM). Standard protocols include MTT assays with 48-hour exposure and comparisons to reference drugs like 5-fluorouracil .
Advanced Research Questions
Q. How does the 3,3-dimethyl-2-oxobutyl thioether substituent influence structure-activity relationships (SAR) in quinazolinone derivatives?
- Methodological Answer : The bulky dimethyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. Comparative studies show that replacing this group with smaller alkyl chains (e.g., methyl) reduces antitumor potency by 40–60%, likely due to decreased target binding affinity (e.g., kinase inhibition assays) .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodological Answer : Discrepancies (e.g., high activity in HeLa but low in A549) are investigated via:
- Proteomic profiling : To identify differential expression of target proteins (e.g., EGFR, PI3K).
- Metabolic stability assays : Hepatic microsome studies assess whether rapid metabolism in certain cell lines diminishes efficacy .
Q. How can computational methods predict the compound’s mechanism of action?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with kinases (e.g., BRAF V600E). Key findings include hydrogen bonding between the quinazolinone carbonyl and kinase active-site residues (e.g., Asp594) .
Q. What experimental approaches validate the compound’s anti-inflammatory potential?
- Methodological Answer : In vivo models (e.g., LPS-induced endotoxemia in mice) measure cytokine suppression (ELISA for TNF-α, IL-6). Dose-dependent studies (10–50 mg/kg) compare efficacy to dexamethasone, with histopathological analysis of organ toxicity .
Methodological Challenges and Solutions
Q. How are synthetic impurities characterized and mitigated during scale-up?
- Answer : Common impurities include de-brominated byproducts (≤5%) and oxidized sulfoxide derivatives. Purity is ensured via:
- HPLC-DAD/ELSD : Gradient elution (C18 column, acetonitrile/water) with thresholds set at ≥95% purity.
- Recrystallization : Using ethanol/water mixtures to remove polar impurities .
Q. What in vitro models best predict in vivo pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
